(2S,4S)-4-[[4-[(3S)-5-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]benzoyl]amino]-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID25980951-Compound-40” is a small molecular drug developed by Takeda Pharmaceutical Company Limited. It is known for its role as an antagonist to cellular inhibitor of apoptosis 1 (BIRC2), which is involved in various signaling pathways such as NF-kappa B signaling, apoptosis, and ubiquitin-mediated proteolysis .
Preparation Methods
The synthetic routes and reaction conditions for “PMID25980951-Compound-40” involve complex organic synthesis techniques. The preparation methods include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the formation of key intermediates and their subsequent transformations.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Large-scale production of the compound involves optimization of the synthetic routes to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
“PMID25980951-Compound-40” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced form, potentially affecting its interaction with biological targets.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of derivatives with modified properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are often carried out under specific pH and temperature conditions to achieve the desired products.
Major Products: The major products formed from these reactions include various derivatives and analogs of the compound, which may exhibit different biological activities.
Scientific Research Applications
“PMID25980951-Compound-40” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the mechanisms of apoptosis and ubiquitin-mediated proteolysis.
Biology: It is employed in research to understand the role of cellular inhibitor of apoptosis 1 (BIRC2) in cell signaling and immune response.
Medicine: The compound is investigated for its potential therapeutic applications in treating diseases such as cancer, where inhibition of apoptosis plays a crucial role.
Mechanism of Action
The mechanism of action of “PMID25980951-Compound-40” involves its interaction with cellular inhibitor of apoptosis 1 (BIRC2). The compound acts as an antagonist, binding to BIRC2 and inhibiting its activity. This leads to the activation of apoptotic pathways and the induction of cell death in cancer cells. The molecular targets and pathways involved include NF-kappa B signaling, ubiquitin-mediated proteolysis, and apoptosis .
Comparison with Similar Compounds
“PMID25980951-Compound-40” can be compared with other similar compounds, such as:
PMID25980951-Compound-16: Another small molecular drug targeting cellular inhibitor of apoptosis 1 (BIRC2), but with different structural features and biological activities.
PMID25980951-Compound-41: A compound with similar mechanisms of action but targeting different molecular pathways.
PMID25980951-Compound-42: A related compound with distinct chemical properties and therapeutic applications.
Properties
Molecular Formula |
C60H70BrN9O8 |
---|---|
Molecular Weight |
1125.2 g/mol |
IUPAC Name |
(2S,4S)-4-[[4-[(3S)-5-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]benzoyl]amino]-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H70BrN9O8/c1-35(62-3)54(71)66-48-34-70(50-21-12-11-20-49(50)69(59(48)76)33-46-44-28-27-42(61)30-41(44)26-29-52(46)78-5)58(75)40-24-22-39(23-25-40)56(73)64-43-31-51(57(74)65-47-19-13-17-37-14-9-10-18-45(37)47)68(32-43)60(77)53(38-15-7-6-8-16-38)67-55(72)36(2)63-4/h9-12,14,18,20-30,35-36,38,43,47-48,51,53,62-63H,6-8,13,15-17,19,31-34H2,1-5H3,(H,64,73)(H,65,74)(H,66,71)(H,67,72)/t35-,36-,43-,47+,48-,51-,53-/m0/s1 |
InChI Key |
OVCDDAXIBKWFRB-SFDZCEMOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(C2=CC=CC=C2N(C1=O)CC3=C(C=CC4=C3C=CC(=C4)Br)OC)C(=O)C5=CC=C(C=C5)C(=O)N[C@H]6C[C@H](N(C6)C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)C(=O)N[C@@H]8CCCC9=CC=CC=C89)NC |
Canonical SMILES |
CC(C(=O)NC1CN(C2=CC=CC=C2N(C1=O)CC3=C(C=CC4=C3C=CC(=C4)Br)OC)C(=O)C5=CC=C(C=C5)C(=O)NC6CC(N(C6)C(=O)C(C7CCCCC7)NC(=O)C(C)NC)C(=O)NC8CCCC9=CC=CC=C89)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.